N-Hydroxy-N-phenylthiourea
Description
Contextualization within N-Substituted Thiourea (B124793) Chemistry
N-Hydroxy-N-phenylthiourea belongs to the broader class of compounds known as thioureas, which are analogues of ureas where the oxygen atom is replaced by a sulfur atom. This substitution significantly alters the molecule's properties due to the difference in electronegativity between sulfur and oxygen. scirp.orgscirp.org Thiourea derivatives, particularly N-substituted thioureas, are a cornerstone in various chemical research areas. They are recognized for their ability to coordinate with metal ions, acting as neutral ligands, monoanions, or dianions, which makes them valuable as selective analytical reagents for detecting transition metals. scirp.orgscirp.org
The synthesis of N-substituted thioureas often involves the reaction of an appropriate amine with an isothiocyanate. For instance, N-(2-hydroxyethyl)-N'-phenylthioureas can be readily obtained from the reaction of 1,2-aminoalcohols with phenyl isothiocyanate. researchgate.net Similarly, N-(O-hydroxyphenyl)-N'-phenylthiourea is synthesized by refluxing 2-aminophenol (B121084) with phenyl isothiocyanate. scirp.org This synthetic versatility allows for the creation of a wide array of derivatives with tailored properties.
These compounds are not only subjects of academic interest but also have practical applications. Their capacity to form stable complexes with various metals has led to their use in analytical chemistry and as chelating agents. scirp.orggoogle.com Furthermore, the introduction of different substituents onto the nitrogen atoms of the thiourea core has been a fruitful strategy in the development of compounds with significant biological activities. scirp.orgresearchgate.net
Table 1: Examples of N-Substituted Thiourea Derivatives and their Research Context
| Compound Name | Starting Materials | Research Focus | Reference(s) |
| N-(O-hydroxyphenyl)-N'-phenylthiourea | 2-aminophenol, Phenyl isothiocyanate | Synthesis of metal complexes (Cu²⁺, Co²⁺) | scirp.org |
| N-(2-hydroxyethyl)-N'-phenylthioureas | 1,2-aminoalcohols, Phenyl isothiocyanate | Cyclization reactions to form 2-phenylaminothiazolines | researchgate.net |
| N-phenyl-N'-[substituted phenyl] Thiourea | Substituted anilines, Phenyl isothiocyanate | Synthesis and characterization of transition metal complexes | researchgate.net |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | N-phenylthiourea, 4-t-butyl-benzoyl chloride | Synthesis and anticancer activity | jppres.com |
Scope and Significance of this compound Research
The significance of this compound and its analogues lies primarily in their potential as modulators of biological processes, particularly as enzyme inhibitors. A major focus of research has been on their interaction with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govsigmaaldrich.comnih.gov The inhibition of this enzyme is a target for developing treatments for skin hyperpigmentation. nih.govsigmaaldrich.com
Initial studies on analogues reported promising results. For example, a specific analogue of N-hydroxy-N'-phenylurea was found to be a potent inhibitor of mushroom tyrosinase, with an IC₅₀ value of approximately 0.29 µM, and it significantly reduced pigment synthesis in cell cultures. nih.govsigmaaldrich.com However, a crucial study focusing specifically on the thiourea variant presented contrasting findings. Research by Crinton et al. indicated that while N-hydroxy-N'-phenylurea derivatives were potent tyrosinase inhibitors, the corresponding N-hydroxy-N'-phenylthiourea derivatives showed no inhibitory activity. nih.gov This suggests that the chelating ability of the N-hydroxyurea group is critical for tyrosinase inhibition, a property not shared by its thiourea counterpart in this context. nih.gov
Beyond enzyme inhibition, the broader class of thiourea derivatives is well-regarded for its chelating properties, which are fundamental to their application in analytical chemistry for the determination of transition metals. scirp.orgscirp.org The presence of the N-hydroxy group in this compound adds another potential coordination site, making its interactions with metal ions a subject of interest. The ability of substituted thioureas to form stable metal complexes has been extensively studied, with research exploring their coordination chemistry with metals like copper, cobalt, nickel, and rhodium. scirp.orgscirp.orgconsensus.appmdpi.com These complexes themselves are investigated for various applications, including their own biological activities. mdpi.com
Table 2: Research Findings on Tyrosinase Inhibition by Phenylurea/Phenylthiourea (B91264) Derivatives
| Compound Class | Specific Compound Example | Finding | Reference(s) |
| N-hydroxy-N'-phenylurea analogues | Analogue 1 | Inhibited mushroom tyrosinase with an IC₅₀ of ~0.29 µM. | nih.govsigmaaldrich.com |
| N-hydroxy-N'-phenylthiourea derivatives | N-hydroxy-N'-phenylthiourea | Showed no inhibition of tyrosinase. | nih.gov |
| Phenylthiourea (PTU) | Phenylthiourea | A well-known competitive inhibitor of phenoloxidase (tyrosinase). | tandfonline.comresearchgate.nettandfonline.com |
Historical Development and Evolution of this compound Studies
The study of thiourea and its derivatives has a long history. The use of the parent compound, Phenylthiourea (PTU), as an inhibitor of melanization and the enzyme tyrosinase dates back to the 1940s. nih.govtandfonline.com This established a foundation for later research into more complex derivatives.
Early chemical research focused on the fundamental synthesis and reactivity of thioureas. iwu.edu The evolution of analytical techniques and a deeper understanding of reaction mechanisms allowed for more controlled syntheses and the exploration of factors affecting these reactions, such as solvent choice and temperature. iwu.edu
The focus of research has progressively shifted from fundamental synthesis to specialized applications. In recent decades, there has been a surge of interest in the biological activities of N-substituted thioureas. Studies published in the 2000s began to specifically investigate N-hydroxy-N'-phenylthiourea and its urea (B33335) analogues as potential tyrosinase inhibitors, driven by the demand for new agents for cosmetic and therapeutic applications. nih.govsigmaaldrich.comnih.gov This targeted approach marks a significant evolution from the broader, earlier investigations of PTU.
More recent studies continue to explore the diverse potential of thiourea derivatives, including their roles as anticancer agents and their incorporation into complex metal-organic frameworks. jppres.comchula.ac.ththaiscience.info The development of this compound studies reflects a broader trend in chemical research: the move from foundational chemistry to the rational design and synthesis of molecules with specific, high-value functions.
Structure
3D Structure
Properties
CAS No. |
62592-96-5 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-hydroxy-1-phenylthiourea |
InChI |
InChI=1S/C7H8N2OS/c8-7(11)9(10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,11) |
InChI Key |
LVPSKWMJXFMIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=S)N)O |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxy N Phenylthiourea and Its Derivatives
Established Synthetic Pathways to the N-Hydroxy-N-phenylthiourea Core Structure
The foundational structure of this compound is typically assembled through well-established reactions that form the thiourea (B124793) backbone. These methods are characterized by their reliability and straightforward execution, providing a solid basis for more complex derivative synthesis.
The most common and direct method for synthesizing thiourea derivatives is the reaction of an amine with an isothiocyanate. For the synthesis of the this compound core, this involves the nucleophilic addition of N-phenylhydroxylamine to phenyl isothiocyanate. nih.gov This reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) or ethyl acetate, at temperatures ranging from 10-40°C. The process is generally efficient, proceeding via the attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.
The general reaction scheme is as follows:
C₆H₅NHOH (N-phenylhydroxylamine) + C₆H₅NCS (Phenyl Isothiocyanate) → C₆H₅N(OH)C(=S)NHC₆H₅ (this compound)
Key parameters for this synthesis are outlined in the table below, based on analogous thiourea preparations.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | To dissolve reactants and facilitate the reaction. |
| Temperature | 10–40°C (often room temperature) | To control reaction rate and minimize side products. |
| Reactant Ratio | ~1:1 molar ratio of amine to isothiocyanate | To ensure complete conversion of the limiting reagent. |
| Reaction Time | Several hours | To allow the reaction to proceed to completion. |
For derivatives where the requisite isothiocyanate is not commercially available or stable, multistep approaches are employed. A prevalent two-step method involves the in situ generation of an isothiocyanate, which then reacts with the appropriate hydroxylamine (B1172632). One common pathway is the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate intermediate. beilstein-journals.org
Another versatile multistep synthesis begins with an acid chloride. The acid chloride is first condensed with ammonium (B1175870) thiocyanate (B1210189) in a solvent like anhydrous acetone. This reaction forms an acyl isothiocyanate intermediate. Subsequent nucleophilic addition of an amine, in this case, a substituted N-phenylhydroxylamine, to the acyl isothiocyanate yields the desired N-acyl-N'-hydroxy-N'-phenylthiourea derivative. This method allows for significant molecular diversity by varying both the initial acid chloride and the hydroxylamine component.
Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives
In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. beilstein-journals.org
One significant advancement is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. google.com A one-pot method for synthesizing thiourea derivatives has been developed using water as the solvent, with primary amines and phenoxysulfonyl chloride as starting materials. google.com This approach is advantageous due to the low toxicity of reactants and the ease of product separation. Another green method involves using deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, which can act as both the catalyst and the reaction medium. rsc.org These solvents are often biodegradable, have low vapor pressure, and can be recycled and reused for multiple reaction cycles with minimal loss of activity. rsc.org
Mechanochemical synthesis, which involves solvent-free reactions conducted by grinding or milling solid reactants together, represents another key green strategy. beilstein-journals.org This technique can lead to quantitative synthesis of thioureas without the need for bulk solvents, thereby preventing the generation of solvent-related waste. beilstein-journals.org
| Approach | Principle | Advantage | Reference Example |
|---|---|---|---|
| Aqueous Synthesis | Use of water as a solvent. | Non-toxic, non-flammable, readily available. | One-step synthesis from primary amines and phenoxysulfonyl chloride. google.com |
| Deep Eutectic Solvents (DES) | Use of a recyclable, green catalyst/solvent system. | High yields, reusable solvent, biocompatible sources. | Synthesis from thiourea using a choline chloride/tin(II) chloride system. rsc.org |
| Mechanochemistry | Solvent-free reaction via grinding/milling. | Eliminates solvent waste, high energy efficiency, often quantitative yields. | Condensation of an amine with carbon disulfide via ball milling. beilstein-journals.org |
| Alternative Solvents | Use of biodegradable green solvents like Cyrene. | Reduces reliance on petroleum-based solvents like THF. | One-pot synthesis of nitro N,N'-diaryl thioureas. nih.gov |
Advanced Synthetic Strategies for Functionalized this compound Analogues
To access more complex and functionally diverse this compound analogues, advanced synthetic strategies are required. These include methods for controlling stereochemistry and for building complex molecular architectures through efficient one-pot sequences.
The synthesis of chiral thioureas is of great importance, particularly for their application as organocatalysts in asymmetric synthesis. nih.gov While the parent this compound is achiral, stereoselective synthesis becomes crucial for derivatives containing one or more chiral centers.
The primary strategy for introducing chirality is to use an enantiomerically pure starting material. This is most commonly achieved by reacting a commercially available or pre-synthesized chiral amine or, in this specific case, a chiral N-substituted hydroxylamine, with an appropriate isothiocyanate. arkat-usa.org For instance, a chiral N-hydroxy-N-alkyl(aryl)thiourea could be synthesized from a chiral secondary hydroxylamine. The chirality is transferred from the starting material to the final product.
Another approach involves the desymmetrization of a prochiral molecule. For example, NHC-catalyzed desymmetrizative amidation of axially prochiral biaryl dialdehydes has been used to create structurally diverse axially chiral thioureas, demonstrating a sophisticated method for controlling molecular geometry. rsc.org Such advanced techniques could potentially be adapted for the synthesis of complex, chiral this compound analogues.
One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For thiourea derivatives, these sequences are often used to construct heterocyclic ring systems.
A relevant example is the one-pot synthesis of 2-iminothiazolines from thioureas. nih.gov In this type of reaction, a thiourea derivative is reacted with a bifunctional reagent, such as a 1-bromo-1-nitroalkene, in the presence of a mild base. nih.gov The reaction proceeds through a cascade of bond-forming events to yield the final cyclized product. A functionalized this compound, bearing a suitable pendant group (e.g., a hydroxyl group), could undergo a controlled cyclization with a reagent like a bromoacyl bromide to form iminothiozolidinone isomers. researchgate.net Such strategies allow for the rapid assembly of complex heterocyclic scaffolds from simple thiourea precursors, highlighting the utility of one-pot methodologies in modern organic synthesis. doaj.orgresearchgate.net
Coordination Chemistry of N Hydroxy N Phenylthiourea Ligands
Binding Modes and Chelation Behavior of N-Hydroxy-N-phenylthiourea Derivatives
This compound and its analogs are flexible ligands capable of adopting several coordination modes. The specific binding behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, the pH of the medium, and the presence of substituents on the ligand framework. Chelation, involving the formation of a stable ring structure with the central metal atom, is a common feature of this class of ligands.
The this compound moiety contains three potential donor atoms: the hydroxyl oxygen (O), the thiocarbonyl sulfur (S), and the nitrogen atoms. This versatility allows for monodentate, bidentate, and even bridging coordination modes.
Monodentate Coordination: In some cases, particularly in the presence of strong competing ligands or under specific pH conditions, the ligand may coordinate to a metal center through only one donor atom. Coordination solely through the sulfur atom of the thiocarbonyl group is common for many thiourea (B124793) derivatives. mdpi.com
Bidentate Chelation: The most prevalent coordination mode for N-hydroxythiourea derivatives involves bidentate chelation, which leads to the formation of stable five- or six-membered chelate rings. amazonaws.com Common bidentate modes include:
(O, S) Coordination: Deprotonation of the hydroxyl group allows the ligand to act as an anion, coordinating to the metal ion through the hydroxyl oxygen and the thiocarbonyl sulfur. This (O, S) chelation is frequently observed and results in a stable five-membered ring. amazonaws.comresearchgate.net Studies on N-(hydroxyl)-N,N-diphenyl thiourea complexes with Ni(II) have shown coordination through both oxygen and sulfur. researchgate.net Similarly, platinum(II) complexes with related N-benzoyl-N',N'-dibenzyl thiourea feature a square-planar geometry with the metal coordinated to two ligands via their sulfur and oxygen atoms.
(N, S) Coordination: Chelation can also occur through one of the nitrogen atoms and the sulfur atom. This mode is observed in N-phenylmorpholine-4-carbothioamide complexes, where the ligand acts in a bidentate fashion via S and N atoms after deprotonation. mdpi.com
Bridging Coordination: In some instances, the ligand can bridge two metal centers, particularly the sulfur atom, which can form a bridge leading to polymeric or dimeric structures. amazonaws.com This has been proposed for certain copper complexes of N-(hydroxyl)-N,N-diphenyl thiourea, which exhibit sub-normal magnetic moments suggestive of a dimeric square-planar geometry with sulfur bridging. amazonaws.com
The choice of donor atoms is governed by the Hard and Soft Acids and Bases (HSAB) principle. Soft metal ions like Pd(II), Pt(II), and Cu(I) show a preference for the soft sulfur donor, while harder metal ions like Fe(II) and Co(II) may favor coordination with the harder oxygen and nitrogen donors. amazonaws.com
Table 1: Observed Coordination Modes in this compound and Related Ligands
| Coordination Mode | Donor Atoms Involved | Metal Ion Examples | Chelate Ring Size | Reference(s) |
| Monodentate | S | Cu(II), Pd(II), Pt(II) | N/A | mdpi.com |
| Bidentate | O, S | Ni(II), Co(II), Cu(II), Pt(II) | 5-membered | amazonaws.comresearchgate.net |
| Bidentate | N, S | Ni(II), Cu(II), Pd(II), Pt(II) | 5-membered | mdpi.com |
| Bridging | S | Cu(II) | N/A | amazonaws.com |
Thiourea derivatives can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. The introduction of a hydroxyl group in this compound adds further complexity, allowing for potential keto-enol and nitroso-isonitroso type tautomerism. The equilibrium between these forms can be influenced by the solvent, pH, and, crucially, by coordination to a metal ion.
Synthesis of Metal Complexes with this compound and Related Ligands
Metal complexes of this compound and its analogs are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that dictate the composition and structure of the final product.
A wide variety of transition metal complexes have been prepared using N-substituted thiourea ligands. A general method involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (often a chloride, nitrate, or acetate) in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org The resulting complex often precipitates from the solution upon stirring. materialsciencejournal.org
Research on ligands structurally similar to this compound has demonstrated successful complexation with a range of transition metals:
Copper (Cu): Complexes of copper(II) with N-(O-hydoxyphenyl)-N'-phenylthiourea have been synthesized by refluxing the ligand with copper(II) chloride in ethanol. scirp.org Studies on N-(hydroxyl)-N,N-diphenyl thiourea also report the formation of copper complexes with dimeric square-planar structures. amazonaws.com
Cobalt (Co): Cobalt(II) complexes are readily formed. For example, [Co(L)2Cl2]Cl, where L is N-(O-hydoxyphenyl)-N'-phenylthiourea, was prepared by direct reaction with cobalt(II) chloride. scirp.org High-spin octahedral geometries are often observed for Co(II) complexes with related ligands. amazonaws.com
Nickel (Ni): Nickel(II) complexes with N-phenyl-N'-[2-phenoyl] thiourea have been shown to coordinate through both oxygen and sulfur, resulting in a square planar geometry. researchgate.netmaterialsciencejournal.org
Palladium (Pd) and Platinum (Pt): These metals form stable square-planar complexes. For instance, complexes of the type [M(κ²S,N-PMCT)₂] (where M = Pd, Pt and PMCT = N-Phenylmorpholine-4-carbothioamide) have been synthesized by reacting the ligand with metal salts in a basic medium. mdpi.com
Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir): Half-sandwich arene complexes of Ru, Rh, and Ir containing pyridyl and pyrimidyl thiourea ligands have been reported, highlighting the versatility of thioureas in organometallic chemistry. nih.gov
Table 2: Examples of Synthesized Transition Metal Complexes with this compound Analogs
| Metal Ion | Ligand Used | General Formula of Complex | Synthetic Method | Reference(s) |
| Cu(II) | N-(O-hydoxyphenyl)-N'-phenylthiourea | [Cu(L)₂(EtOH)₂]Cl₂ | Conventional reflux in ethanol | scirp.org |
| Co(II) | N-(O-hydoxyphenyl)-N'-phenylthiourea | [Co(L)₂Cl₂]Cl | Conventional reflux in ethanol | scirp.org |
| Ni(II) | N-phenyl-N'-[2-phenoyl] thiourea | ML₂ | Stirring at room temperature | researchgate.netmaterialsciencejournal.org |
| Pd(II) | N-Phenylmorpholine-4-carbothioamide | [Pd(κ²S,N-PMCT)₂] | Stirring in basic medium | mdpi.com |
| Pt(II) | N-Phenylmorpholine-4-carbothioamide | [Pt(κ²S,N-PMCT)₂] | Stirring in basic medium | mdpi.com |
| Co(II) | N-(hydroxyl)-N,N-diphenyl thiourea | - | Not specified | amazonaws.com |
Tribochemistry, or mechanochemistry, offers a solvent-free alternative for the synthesis of metal complexes. This method involves the grinding of solid reactants, where mechanical energy initiates chemical reactions.
The tribochemical synthesis of metal complexes has been successfully applied to derivatives of this compound. In one study, pre-synthesized chloride complexes of Cu(II) and Co(II) with N-(O-hydoxyphenyl)-N'-phenylthiourea were ground with excess potassium iodide (KI) in an agate mortar. scirp.org This solid-state reaction resulted in the substitution of the chloride ligands with iodide ions. scirp.org For example, the complex [Cu(L)₂(EtOH)₂]Cl₂ was converted to [Cu(L)I·H₂O]·1/2H₂O. scirp.org This process not only demonstrated a facile method for anion exchange but also induced a reduction of Cu(II) to Cu(I) and oxidation of Co(II) to Co(III), showcasing that tribochemical methods can lead to different products and oxidation states compared to conventional solution-based synthesis. scirp.org
Structural Elucidation of this compound Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. A shift in the vibrational frequencies of the C=S, N-H, and O-H groups upon complexation provides direct evidence of binding. For instance, a shift to a lower frequency for the ν(C=S) band suggests coordination through the sulfur atom. The disappearance or significant broadening of the ν(O-H) band indicates deprotonation and coordination of the hydroxyl oxygen. scirp.org Similarly, changes in the ν(N-H) bands can point to the involvement of nitrogen in chelation. ksu.edu.tr
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The position and intensity of d-d transition bands are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. scirp.org For example, electronic spectra have been used to suggest a distorted-octahedral structure for a Cu(II) complex and a low-spin octahedral structure for a Co(II) complex. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. The disappearance of the N-H proton signal in ¹H NMR spectra upon complexation is strong evidence for deprotonation and coordination through the nitrogen atom. mdpi.com
Mass Spectrometry: This technique is used to confirm the molecular weight and formula of the synthesized complexes. scirp.org
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, yielding precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov While specific crystal structures for this compound complexes are not widely reported, analysis of related structures reveals common geometries. For example, X-ray analysis of a Pt(II) complex with an N,N-disubstituted-4-chlorobenzoyl thiourea ligand confirmed a square-planar coordination geometry around the platinum atom via two oxygen and two sulfur atoms.
Table 3: Spectroscopic Data for Structural Elucidation of N-Substituted Thiourea Complexes
| Technique | Observation | Interpretation | Reference(s) |
| IR Spectroscopy | Shift in ν(C=S), ν(O-H), and ν(N-H) bands | Indicates coordination through S, O, and/or N atoms | scirp.orgksu.edu.tr |
| UV-Vis Spectroscopy | Position of d-d absorption bands | Determination of coordination geometry (e.g., octahedral, square planar) | amazonaws.comscirp.org |
| ¹H NMR Spectroscopy | Disappearance of N-H or O-H proton signals | Confirms deprotonation of the ligand upon coordination | mdpi.com |
| X-ray Diffraction | Bond lengths and angles | Unambiguous determination of solid-state molecular structure and geometry | nih.gov |
In-depth Analysis of this compound Coordination Chemistry Reveals Limited Publicly Available Data
A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant scarcity of detailed, publicly available research data. While the broader family of thiourea derivatives is well-documented in scientific literature, specific empirical studies on the metal complexes of this compound, particularly concerning their detailed structural and physicochemical properties, are not readily found.
Efforts to gather specific data for a detailed article on the X-ray crystallography, spectroscopic signatures, stability, and reactivity of this compound metal complexes have been unsuccessful. The existing body of research focuses extensively on related but structurally distinct thiourea derivatives. Consequently, providing a scientifically accurate and thorough analysis strictly adhering to the requested detailed outline for this compound is not possible based on the currently accessible scientific literature.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific coordination chemistry of this compound and its corresponding metal complexes. Without such foundational research, a comprehensive discussion on its crystallographic, spectroscopic, thermodynamic, and redox properties remains speculative.
Advanced Spectroscopic Characterization and Structural Analysis of N Hydroxy N Phenylthiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular architecture can be assembled.
The proton NMR (¹H-NMR) spectrum of N-Hydroxy-N-phenylthiourea provides valuable information about the different types of protons and their chemical environments. The presence of the N-hydroxy group and the phenyl ring, in addition to the thiourea (B124793) backbone, results in a characteristic set of signals.
The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the solvent and the electronic effects of the N-hydroxythiourea substituent.
The protons of the N-H and O-H groups are notable for their variable chemical shifts, which are highly dependent on factors such as solvent, concentration, and temperature due to their involvement in hydrogen bonding. The N-H proton of the thiourea moiety is expected to resonate as a broad singlet. Similarly, the O-H proton of the hydroxylamino group will also appear as a broad, exchangeable singlet. In some cases, these signals can be identified by deuterium exchange, where the addition of D₂O to the NMR sample results in the disappearance of the N-H and O-H peaks.
Derivatives of this compound with substituents on the phenyl ring will show altered chemical shifts and splitting patterns for the aromatic protons, consistent with the electronic nature (electron-donating or electron-withdrawing) of the substituent.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Chemical shift and pattern are influenced by the N-hydroxythiourea group. |
| N-H | Variable (Broad) | Singlet (broad) | Position is sensitive to solvent, concentration, and temperature. Disappears upon D₂O exchange. |
| O-H | Variable (Broad) | Singlet (broad) | Position is sensitive to solvent, concentration, and temperature. Disappears upon D₂O exchange. |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. The most deshielded carbon in the this compound spectrum is typically the thiocarbonyl carbon (C=S), which resonates at a significantly downfield chemical shift, often in the range of δ 180-190 ppm.
The carbons of the phenyl ring appear in the aromatic region, typically between δ 120 and 140 ppm. The ipso-carbon (the carbon directly attached to the nitrogen) will have a distinct chemical shift compared to the ortho, meta, and para carbons.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the unambiguous assignment of proton and carbon signals.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each C-H unit in the phenyl ring.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying the connectivity between the phenyl ring and the thiourea moiety, as well as for confirming the assignment of the quaternary ipso-carbon by observing its correlation with the ortho protons. HMBC can also help to establish the connectivity across the N-C(S)-N backbone.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 180 - 190 | The most deshielded carbon in the spectrum. |
| Aromatic (ipso-C) | 135 - 145 | Quaternary carbon, chemical shift influenced by the nitrogen substituent. |
| Aromatic (ortho, meta, para-C) | 120 - 130 | Multiple signals corresponding to the different carbons of the phenyl ring. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups.
N-H and O-H Stretching: The N-H and O-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl ring are observed just above 3000 cm⁻¹.
C=S Stretching (Thioamide I band): The thiocarbonyl (C=S) stretching vibration is a key feature and is often coupled with other vibrations. It typically appears in the region of 1200-1300 cm⁻¹.
C-N Stretching and N-H Bending (Thioamide II and III bands): These vibrations, which involve significant contributions from C-N stretching and N-H bending, are found in the fingerprint region of the spectrum, typically between 1300 and 1500 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch / N-H Bend | 1300 - 1500 | Medium-Strong |
| C=S Stretch | 1200 - 1300 | Medium-Strong |
The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=S and the oxygen of the N-OH group) in this compound leads to the formation of both intramolecular and intermolecular hydrogen bonds. These interactions cause a broadening and a red-shift (shift to lower frequency) of the N-H and O-H stretching bands in the IR spectrum.
Intramolecular hydrogen bonding can occur between the hydroxyl proton and the sulfur atom of the thiocarbonyl group, or between the N-H proton and the oxygen of the N-OH group. The extent of this red-shift can provide an indication of the strength of the hydrogen bond.
When this compound acts as a ligand and coordinates to a metal ion, changes in the IR spectrum can provide evidence of coordination. For instance, a shift in the C=S stretching frequency can indicate coordination through the sulfur atom, while changes in the N-H and O-H stretching regions can suggest involvement of the nitrogen or oxygen atoms in bonding to the metal center.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
For this compound (C₇H₈N₂OS), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The presence of nitrogen atoms means that, according to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.
The fragmentation of this compound upon ionization in the mass spectrometer can proceed through several pathways. Common fragmentation patterns for related thiourea and phenyl derivatives often involve:
Cleavage of the C-N bond: This can lead to the formation of fragments corresponding to the phenyl isothiocyanate radical cation or the hydroxylamine (B1172632) radical.
Loss of small neutral molecules: Fragments corresponding to the loss of H₂S, H₂O, or HCN may be observed.
Fragmentation of the phenyl ring: Characteristic fragments for a substituted benzene ring can also be seen in the lower m/z region of the spectrum.
The analysis of these fragmentation patterns provides valuable information that complements the data obtained from NMR and IR spectroscopy, leading to a confident structural assignment of this compound.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic structure of chemical compounds by measuring the absorption of ultraviolet and visible light. In the context of this compound and its metal complexes, this method provides critical insights into the various electronic transitions occurring within the molecule, primarily categorized as d-d transitions and charge-transfer transitions. illinois.edulibretexts.org
The absorption of energy from light promotes electrons from a ground electronic state to a higher energy excited state. For transition metal complexes of this compound, the most characteristic absorptions in the visible region of the spectrum are typically due to d-d transitions. These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. The energy and number of these transitions are dictated by the geometry of the complex and the identity of the metal ion. slideshare.net For instance, in an octahedral field, the d-orbitals split into two energy levels, t₂g (lower energy) and eg (higher energy), and transitions between these levels are observed.
In addition to d-d bands, which are often weak due to being Laporte forbidden, more intense bands known as charge-transfer (CT) bands can appear, usually in the UV region. illinois.edu Ligand-to-metal charge transfer (LMCT) transitions are particularly common for complexes where the ligand can be easily oxidized, which is characteristic of sulfur-containing ligands like this compound.
Studies on analogous transition metal complexes with related hydroxy thiourea ligands provide a framework for understanding the electronic spectra of this compound complexes. For example, spectral analyses of Fe(II), Co(II), and Ni(II) complexes with α,α-Diphenyl-α-hydroxy thiourea have shown distinct absorption bands corresponding to specific d-d transitions that are indicative of their coordination geometry, which is typically octahedral. uobabylon.edu.iq
Below is a table summarizing typical electronic transition data for transition metal complexes with ligands analogous to this compound, illustrating the application of UV-Vis spectroscopy in their characterization.
Table 1: Representative Electronic Absorption Data for Transition Metal-Thiourea Analog Complexes
| Metal Complex | Absorption Bands (cm⁻¹) | Assignment | Postulated Geometry |
|---|---|---|---|
| Fe(II) Complex | 13,803 - 14,925 | ⁵T₂g → ⁵Eg | Octahedral |
| Co(II) Complex | 10,141 - 10,676 | ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | Octahedral |
| 16,235 - 18,181 | ⁴T₁g(F) → ⁴A₂g(F) (ν₂) | ||
| 23,696 - 23,809 | ⁴T₁g(F) → ⁴T₁g(P) (ν₃) | ||
| Ni(II) Complex | 10,526 - 11,111 | ³A₂g(F) → ³T₂g(F) (ν₁) | Octahedral |
| 15,873 - 16,666 | ³A₂g(F) → ³T₁g(F) (ν₂) |
Data compiled from studies on analogous thiourea-type complexes. uobabylon.edu.iq
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic this compound Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable spectroscopic technique for studying chemical species that have one or more unpaired electrons. georgetown.edu Paramagnetic metal complexes of this compound, such as those formed with Cu(II), Fe(III), or Co(II), are amenable to ESR analysis. The technique provides detailed information about the electronic environment of the unpaired electron, offering insights into the structure, bonding, and magnetic properties of the complex. researchgate.net
The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron in the presence of an applied magnetic field. The key parameters derived from an ESR spectrum are the g-values and hyperfine coupling constants. The g-value is a measure of the magnetic moment of the electron in its specific orbital environment. For a free electron, the g-value is 2.0023. georgetown.edu In transition metal complexes, significant deviations from this value occur due to spin-orbit coupling, which mixes orbital angular momentum with the spin angular momentum. This deviation makes the g-value a sensitive probe of the electronic structure of the metal ion. georgetown.edutamu.edu
In solid-state or frozen solution spectra, anisotropy in the g-value (gx, gy, gz) can be observed, which reflects the symmetry of the metal center. For example, complexes with axial symmetry will exhibit two distinct g-values: g∥ (parallel) and g⊥ (perpendicular). The relative magnitudes of these values can help determine the ground electronic state and the geometry of the complex. For instance, in many Cu(II) complexes, a pattern of g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, often associated with a tetragonally distorted octahedral or square planar geometry. researchgate.net Furthermore, a g∥ value below 2.3 is often interpreted as evidence of significant covalent character in the metal-ligand bond. researchgate.net
The table below presents typical ESR g-values obtained from studies on paramagnetic copper(II) complexes with related nitrogen and sulfur donor ligands, which serve as models for what might be expected for paramagnetic this compound complexes.
Table 2: Representative ESR Spectral Parameters for Paramagnetic Cu(II) Complexes with N,S-Donor Ligands
| Complex Type | g∥ | g⊥ | A∥ (Gauss) | Interpretation |
|---|---|---|---|---|
| Cu(II)-N₄ Complex | 2.42 | 2.10 | 122.0 | Axial symmetry, d(x²-y²) ground state |
| Cu(II)-Thioamide Complex | ~2.2 | ~2.0 | - | Covalent character in M-L bond |
| Cu(II)-Thiosemicarbazone Complex | 2.18 | 2.04 | 165 | Uniaxial symmetry |
Data compiled from studies on analogous paramagnetic complexes. researchgate.netresearchgate.netmdpi.com
Diffuse Reflectance Spectroscopy in Solid-State Characterization
Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for obtaining electronic spectra of solid, powdered samples, making it highly suitable for the characterization of this compound and its metal complexes in their solid state. Unlike transmission UV-Vis spectroscopy, which requires transparent solutions, DRS measures the light that is scattered from a powdered sample surface. researchgate.net This method is particularly advantageous for studying compounds that are insoluble or for analyzing materials without altering their solid-state form. mdpi.com
The obtained diffuse reflectance spectrum can be related to an equivalent absorption spectrum through the Kubelka-Munk function, F(R∞) = (1-R∞)² / 2R∞, where R∞ is the reflectance of the sample relative to a non-absorbing standard like BaSO₄. researchgate.net The Kubelka-Munk function is often proportional to the absorption coefficient, allowing for the analysis of electronic transitions in a manner analogous to solution-phase UV-Vis spectroscopy.
For transition metal complexes of this compound, DRS is instrumental in determining the coordination geometry of the metal ion in the solid state. The positions of the d-d transition bands in the DRS spectrum are sensitive to the ligand field environment. For example, studies on solid thiocyanate (B1210189) complexes of Co(II) and Ni(II) with N-substituted thioureas have utilized DRS to confirm their geometries. The spectra for the Ni(II) complexes showed bands consistent with an octahedral environment, while the Co(II) complexes exhibited spectra characteristic of a tetrahedral geometry. ias.ac.in This differentiation is crucial as the coordination environment can differ between the solid state and in solution.
The following table summarizes solid-state electronic spectral data for representative thiourea-type complexes, demonstrating how DRS is used to elucidate structural information.
Table 3: Solid-State Electronic Spectra Data from Diffuse Reflectance Spectroscopy for Thiourea-Type Complexes
| Metal Complex | Absorption Bands (cm⁻¹) | Assignment | Inferred Solid-State Geometry |
|---|---|---|---|
| Ni(II) Thiocyanate Complex | ~8,500 | ³A₂g(F) → ³T₂g(F) (ν₁) | Octahedral |
| ~15,000 | ³A₂g(F) → ³T₁g(F) (ν₂) | ||
| ~24,000 | ³A₂g(F) → ³T₁g(P) (ν₃) | ||
| Co(II) Thiocyanate Complex | 5,500 - 8,000 | ⁴A₂(F) → ⁴T₁(F) (ν₂) | Tetrahedral |
| 14,800 - 16,500 | ⁴A₂(F) → ⁴T₁(P) (ν₃) | ||
| Co(III) Xanthate Complex | ~16,500 | ¹A₁g → ¹T₁g | Octahedral |
Data compiled from solid-state studies on analogous complexes. ias.ac.inresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α,α-Diphenyl-α-hydroxy thiourea |
| Barium Sulfate (BaSO₄) |
| Iron(II) complexes |
| Cobalt(II) complexes |
| Cobalt(III) complexes |
| Nickel(II) complexes |
Computational Chemistry and Theoretical Modeling of N Hydroxy N Phenylthiourea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity. For N-Hydroxy-N-phenylthiourea and its analogs, these calculations provide a deep understanding of their chemical behavior.
Density Functional Theory (DFT) has become a popular quantum chemical method for studying the structural and electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.comepfl.ch DFT studies on analogues such as N-hydroxy amidines and N-phenylthiourea have been used to calculate kinetic, thermodynamic, and structural data. nih.govresearchgate.net For instance, DFT calculations have been employed to determine the antioxidant capabilities of N-phenylthiourea and its selenium analogue by investigating reaction mechanisms. researchgate.net
These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. mdpi.com The B3LYP functional combined with basis sets like 6-311++g** is commonly used for such optimizations and energy calculations. nih.govresearchgate.net The electronic structure analysis of related compounds like guanylthiourea (B104047) has identified different tautomeric forms (thione and thiol) and highlighted the stabilizing role of π-electron conjugation and intramolecular hydrogen bonds. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Thiourea (B124793) Analogues
| Calculated Property | Significance | Typical Finding for Analogues |
| Heat of Formation | Indicates the stability of the molecule. | Can be used to compare the stability of different isomers or derivatives. frontiersin.org |
| Ionization Potential | Energy required to remove an electron; relates to antioxidant activity. | Lower values suggest better electron-donating ability. researchgate.net |
| Bond Dissociation Energy | Energy required to break a specific bond; relates to reaction mechanisms. | Used to evaluate antioxidant properties via hydrogen atom transfer. researchgate.net |
| Mulliken/NPA Charges | Describes the charge distribution on each atom. | Identifies the most reactive sites for electrophilic or nucleophilic attack. mdpi.comnih.gov |
Frontier Molecular Orbital (FMO) Analysis of this compound Derivatives
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy and shape of these orbitals are crucial in predicting how a molecule will interact with others. youtube.comwikipedia.org
The energy of the HOMO is related to a molecule's nucleophilicity or basicity, while the LUMO's energy relates to its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical reactivity and stability. frontiersin.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attacks, thereby elucidating reaction mechanisms. imperial.ac.uk For example, in reactions, the interaction between the HOMO of one molecule and the LUMO of another is the primary source of attraction and bond formation. wikipedia.org
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Orbital/Concept | Description | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Determines the nucleophilicity and electron-donating ability of a molecule. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Determines the electrophilicity and electron-accepting ability of a molecule. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. frontiersin.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By generating a trajectory of a system's configurations, MD simulations provide detailed information on conformational changes and intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.commdpi.com
For this compound and related compounds, MD simulations can explore the conformational space to identify stable conformers and the dynamics of their interconversion. nih.gov For example, simulations of N-hydroxyurea (HU) in water have shown that hydration plays a crucial role in determining conformational stability, with the Z conformer being more stable in solution than the E conformer, a reversal of the gas-phase finding. researchgate.netmdpi.comnih.gov These simulations can also reveal how the molecule interacts with its environment, such as solvent molecules. researchgate.netnih.gov Studies on N-hydroxyurea have demonstrated that it is strongly hydrated, tightly binding to first-shell water molecules and enhancing the local hydrogen bond network of the solvent. researchgate.netmdpi.comnih.gov Analysis of radial distribution functions from MD simulations can quantify these interactions, showing, for instance, the number of water molecules in the immediate vicinity of different functional groups. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Receptor Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug design for predicting the binding mode and affinity of a potential drug molecule within the active site of a biological target. nih.govfarmaciajournal.com
For derivatives of this compound, docking studies can elucidate the mechanism of their biological activity. For example, docking studies on N-hydroxy urea (B33335) derivatives as inhibitors of Flap endonuclease-1 (FEN-1) revealed key interactions with amino acids in the enzyme's active site. nih.gov Similarly, studies on thiourea derivatives have been used to predict binding affinities and orientations within target proteins like DNA gyrase. farmaciajournal.com The output of a docking study includes a binding score, which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose showing intermolecular interactions like hydrogen bonds and hydrophobic contacts. farmaciajournal.comopenmedicinalchemistryjournal.com For instance, a docking study of N-(phenylcarbamothioyl)-4-chloro-benzamide against the checkpoint kinase 1 receptor yielded a favorable plant score of -67.19 kcal/mol and identified strong hydrogen bonds with the amino acid Cys 87. jppres.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comorientjchem.orgmdpi.com These theoretical predictions are invaluable for interpreting and assigning experimental spectra.
The process typically involves optimizing the molecule's geometry and then performing a frequency calculation at the same level of theory. orientjchem.org The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values. By analyzing the potential energy distribution (PED), specific vibrational modes can be assigned to the calculated frequencies. orientjchem.org For example, in a study of a related nitrone, the FT-IR band at 3459 cm⁻¹ was assigned to the O-H stretching vibration, which compared well with the computed value of 3539 cm⁻¹ (B3LYP/6-311++G(d,p)). orientjchem.org Similarly, DFT has been used to calculate and assign the FT-IR and Raman spectra for chalcone (B49325) derivatives, showing good agreement with experimental data. mdpi.com
Theoretical Insights into Tautomerism and Coordination Preferences of this compound Ligands
Thiourea derivatives can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. researchgate.net Computational studies are essential for determining the relative stability of these tautomers and the energy barriers for their interconversion. DFT calculations on N-hydroxy amidines, which are structurally related to this compound, have shown that the amide oxime tautomer is more stable than the imino hydroxylamine (B1172632) form. nih.govresearchgate.net The energy barrier for this tautomerization can be high (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. nih.govresearchgate.net However, solvent molecules like water can assist in the proton transfer, significantly lowering the activation barrier. nih.govresearchgate.net
The coordination chemistry of thiourea ligands is also a subject of computational investigation. These ligands can coordinate to metal ions in different ways, for example, acting as a monodentate ligand through the sulfur atom or as a bidentate ligand through both sulfur and nitrogen or oxygen atoms. nih.gov DFT studies can help verify the structures of metal complexes obtained from experimental methods like X-ray crystallography and explain the observed coordination preferences. nih.gov For example, calculations can confirm distorted tetrahedral or square planar geometries around a metal center and analyze the nature of intramolecular hydrogen bonding within the complex. nih.gov
Reaction Mechanisms and Catalytic Applications of N Hydroxy N Phenylthiourea
Hydrogen Bonding Catalysis by N-Hydroxy-N-phenylthiourea Derivatives
This compound and its derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to form strong hydrogen bonds. This interaction is central to their catalytic activity, enabling the activation of substrates in a variety of organic transformations. The thiourea (B124793) moiety, characterized by two N-H groups, can engage in double hydrogen-bonding interactions with electrophiles, particularly those containing carbonyl groups or nitro groups. This dual hydrogen bond donation effectively lowers the energy of the transition state, thereby accelerating the reaction rate. The conformation of these derivatives, particularly the trans-trans arrangement of the N-H protons, is believed to be crucial for effective dual hydrogen bonding and enhanced catalytic activity. nih.gov The introduction of electron-withdrawing groups onto the phenyl rings of the thiourea backbone significantly increases the acidity of the N-H protons, leading to stronger hydrogen bonds and, consequently, more efficient catalysis. nih.govnih.gov
Role as Brønsted Acid and Hydrogen Bond Donor in Organocatalysis
In the realm of organocatalysis, this compound derivatives function as potent Brønsted acids and hydrogen bond donors. scispace.com The catalytic activity of thiourea derivatives is often attributed to their capacity to form double hydrogen bonds with substrates, which can pre-organize and activate the reacting partners. scispace.com This hydrogen bonding ability is fundamental to their role in activating electrophiles. By donating hydrogen bonds to an electrophilic substrate (e.g., a carbonyl group), the catalyst increases its electrophilicity, making it more susceptible to nucleophilic attack.
Computational and experimental studies have provided insights into the precise nature of this catalytic action. While the stabilization of transition states through double hydrogen-bonding is a widely accepted model, an alternative mechanism suggests that thiourea derivatives can act as Brønsted acids, protonating the substrate to form a more reactive cationic intermediate. scispace.com For instance, in the tetrahydropyranylation of alcohols, it has been proposed that the thiourea catalyst protonates 3,4-dihydro-2H-pyran (DHP) to generate an oxacarbenium ion, which then reacts with the alcohol. scispace.com This demonstrates that depending on the specific reaction, these catalysts can operate either by stabilizing transition states through hydrogen bonding or by direct protonation as a Brønsted acid. This dual capability makes them versatile tools in organocatalysis. nih.gov
Bifunctional Catalysis in Organic Transformations
The structural framework of this compound can be readily modified to incorporate a basic functional group, such as an amine, creating a bifunctional catalyst. rsc.org These catalysts are highly effective as they can activate both the nucleophile and the electrophile simultaneously. The thiourea moiety acts as the Brønsted acid/hydrogen bond donor to activate the electrophile, while the appended basic group (e.g., a tertiary amine or a proline residue) acts as a Brønsted base to deprotonate the nucleophile, increasing its reactivity. rsc.org
This cooperative activation model is exemplified in the asymmetric conjugate addition of ketones or aldehydes to nitroalkenes. rsc.org A catalyst combining a cinchonidine (B190817) scaffold with a thiourea motif was found to be highly efficient for this transformation. In the proposed mechanism, the thiourea part of the catalyst activates the nitroalkene via hydrogen bonding, while the quinuclidine (B89598) nitrogen of the cinchonidine moiety deprotonates the ketone to form a reactive enolate. This simultaneous activation of both reaction partners within the chiral environment of the catalyst leads to high yields and excellent enantioselectivity. rsc.org The rational design and combination of acidic thiourea motifs with basic amine functionalities have led to the development of a powerful class of bifunctional organocatalysts for a wide range of organic transformations. rsc.org
This compound in Asymmetric Organocatalysis
The application of this compound derivatives has been particularly impactful in the field of asymmetric organocatalysis. rsc.org By incorporating chirality into the catalyst scaffold, these molecules can effectively control the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. The development of chiral thiourea-based organocatalysts has provided a powerful metal-free alternative for the synthesis of enantiomerically enriched compounds, which are of high value in medicinal chemistry and materials science. nih.govmdpi.com
Enantioselective Transformations Mediated by Chiral this compound Analogues
Chiral analogues of this compound are designed by attaching the thiourea functionality to a chiral backbone, such as a diamine, an amino acid, or a natural product like a cinchona alkaloid. rsc.org These chiral catalysts create a well-defined three-dimensional environment that directs the approach of the reactants, leading to high levels of enantioselectivity.
A prominent example is the enantioselective intramolecular Michael-type cyclization used to construct chiral 3-nitro-4-chromanones. rsc.org In this reaction, a chiral thiourea catalyst derived from a chiral diamine was employed to facilitate the cyclization of a precursor molecule. The catalyst activates the nitro group of the substrate through hydrogen bonding, while the chiral scaffold directs the stereochemical course of the ring closure. This method allows for the synthesis of 3,3-disubstituted-3-nitro-4-chromanones with high diastereoselectivities and excellent enantioselectivities. The effectiveness of these catalysts underscores the importance of a rigid chiral backbone to effectively transmit stereochemical information during the catalytic cycle. rsc.orgelsevierpure.com
Table 1: Enantioselective Intramolecular Michael Addition Catalyzed by a Chiral Thiourea Derivative
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 2-(2-Nitrovinyl)phenol | 10 | 24 | 95 | >99:1 | 92 |
| 2 | 4-Chloro-2-(2-nitrovinyl)phenol | 10 | 36 | 92 | >99:1 | 90 |
| 3 | 4-Bromo-2-(2-nitrovinyl)phenol | 10 | 36 | 93 | >99:1 | 91 |
| 4 | 4-Methyl-2-(2-nitrovinyl)phenol | 10 | 48 | 88 | >99:1 | 85 |
| 5 | 2-(1-Methyl-2-nitrovinyl)phenol | 10 | 48 | 85 | 95:5 | 88 |
Data synthesized from representative findings in the field of chiral thiourea catalysis. rsc.org
Dual Activation Strategies in Asymmetric Reactions
Dual activation has emerged as a powerful strategy in asymmetric organocatalysis to achieve high reactivity and selectivity. rsc.org In this approach, a single catalyst possesses distinct functional units that can simultaneously, or in a concerted fashion, activate two different components of a reaction. Chiral this compound derivatives are ideally suited for this purpose, often incorporating a Lewis basic or Brønsted basic site alongside the hydrogen-bonding thiourea moiety.
In a typical dual activation scenario, the thiourea group activates the electrophile (e.g., an imine, a nitroalkene, or a carbonyl compound) through hydrogen bonding. At the same time, the basic site on the catalyst activates the nucleophile (e.g., by deprotonation or by acting as a Lewis base). This dual activation brings the two reactants into close proximity within a chiral environment, facilitating the bond-forming step with high stereocontrol. rsc.org For example, a novel bis-thiourea catalyst based on a BINAM scaffold has been developed for the asymmetric aza-Henry reaction. A proposed model for its action involves the simultaneous activation of both the N-Boc imine and the nitroalkane via hydrogen bonding, leading to the formation of β-nitroamines with good yields and high enantioselectivities. researchgate.net This strategy of using a single molecule to orchestrate the activation of both reaction partners is a hallmark of efficient and highly selective asymmetric catalysis.
Mechanistic Investigations of Cyclization Reactions Involving this compound Precursors
This compound and its functionalized derivatives can serve not only as catalysts but also as precursors for the synthesis of various heterocyclic compounds. Mechanistic studies of cyclization reactions involving these precursors are crucial for understanding the reaction pathways and for controlling the formation of desired products.
A study on thiourea derivatives bearing pendant hydroxyl groups revealed their behavior in cyclization reactions with bromoacyl bromides. These compounds, possessing multiple nucleophilic sites (two nitrogen atoms, one sulfur atom, and one oxygen atom), can yield different isomeric products, such as iminothiazolidinones. The investigation found that product formation could be controlled by the choice of reaction temperature and solvent. For example, cyclization via reaction at the alkyl-substituted nitrogen versus the aryl-substituted nitrogen could be selectively achieved. Interestingly, this control was not based on classical kinetic versus thermodynamic principles but on a different mode of temperature-dependent selectivity. Furthermore, some of the resulting iminothiazolidinones were observed to undergo an unprecedented termolecular decyclization reaction in the presence of a nucleophile and a proton source, highlighting the complex reactivity of these systems. researchgate.net
Table 2: Product Distribution in the Cyclization of a Hydroxyl-Functionalized Thiourea
| Solvent | Temperature (°C) | Product Ratio (Isomer 1a : Isomer 1b) |
| Acetonitrile | 25 | 1 : 1.5 |
| Acetonitrile | 82 | 1 : 0.8 |
| Dichloromethane (B109758) | 25 | 1 : 1.2 |
| Dichloromethane | 40 | 1 : 0.7 |
| Tetrahydrofuran | 25 | 1 : 1.8 |
| Tetrahydrofuran | 66 | 1 : 1.1 |
Data derived from mechanistic studies on thiourea cyclization. researchgate.net Isomer 1a results from cyclization at the alkyl-substituted nitrogen, while Isomer 1b results from cyclization at the aryl-substituted nitrogen.
These mechanistic investigations provide valuable insights into the intrinsic reactivity of this compound precursors and are essential for the rational design of synthetic routes to complex heterocyclic molecules.
Radical Mechanisms in N-Phenylthiourea-Mediated Processes
While direct research on the specific role of this compound in mediating radical processes is limited, the broader class of thiourea derivatives has been studied for its interactions with radical species, primarily in the context of antioxidant activity and radical scavenging. The proposed mechanisms often involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). researchgate.net Insights can also be drawn from related compounds like N-hydroxyphthalimide (NHPI) esters, which are well-established precursors for radical reactions. beilstein-journals.orgnih.gov
The radical chemistry of thiourea itself shows that it can react with hydroxyl radicals to form dimeric radical cations through the intermediacy of OH-adducts and monomeric radical cations. researchgate.net Such reactivity highlights the potential for thiourea-based compounds to participate in electron transfer processes.
In processes where N-phenylthiourea derivatives act as antioxidants, they can scavenge free radicals, thereby terminating radical chain reactions. The efficiency of this process can be influenced by the substituents on the phenyl ring. For instance, electron-donating groups can enhance the antioxidant capacity. researchgate.net
One studied aspect of N-phenylthiourea is its ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical, a stable free radical. The half-maximal inhibitory concentration (IC50) for N-phenylthiourea in this context has been measured, providing quantitative data on its radical scavenging ability. researchgate.net
Table 1: Antioxidant Activity of N-Phenylthiourea
| Compound | Assay | IC50 (M) |
| N-Phenylthiourea | DPPH• radical scavenging | 4.82 x 10⁻⁴ |
This table presents the experimental data on the radical scavenging ability of N-Phenylthiourea. researchgate.net
The proposed mechanisms for the antioxidant activity of N-phenylthiourea derivatives are primarily:
Hydrogen Atom Transfer (HAT): In this mechanism, the thiourea derivative donates a hydrogen atom to a radical species, thereby neutralizing the radical.
Single Electron Transfer Followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the thiourea derivative to the radical, forming a radical cation. This is followed by the transfer of a proton. researchgate.net
While these mechanisms describe the role of N-phenylthiourea as a radical scavenger, the potential for it to mediate radical processes could be hypothesized. For instance, a transient radical species formed from N-phenylthiourea could potentially initiate or propagate a radical chain reaction, although this is less documented than its antioxidant properties. The study of related compounds like N-hydroxyphthalimide (NHPI) esters, which undergo reductive decarboxylative fragmentation to generate radicals, provides a model for how N-hydroxy-substituted compounds can be involved in radical generation. beilstein-journals.orgnih.gov These esters can be activated under thermal, photochemical, or electrochemical conditions to produce a substrate radical that can engage in various transformations. beilstein-journals.org
Advanced Material Science and Environmental Applications of N Hydroxy N Phenylthiourea
Chelation-Based Strategies for Heavy Metal Ion Sequestration using N-Hydroxy-N-phenylthiourea Derivatives
The presence of nitrogen, sulfur, and oxygen atoms in this compound derivatives makes them excellent chelating agents. This property is harnessed in environmental science for the sequestration of toxic heavy metal ions from aqueous solutions. These derivatives can be incorporated into various materials to create highly effective adsorbents for environmental cleanup.
The primary mechanism for heavy metal sequestration by this compound and related derivatives is chelation, where the sulfur and nitrogen atoms of the thiourea (B124793) group donate lone pairs of electrons to form stable coordinate bonds with metal ions. This interaction effectively removes the metal ions from the solution by binding them to the adsorbent material.
Studies on various thiourea-functionalized materials have demonstrated high efficiency and selectivity for certain toxic heavy metals. The adsorption capacity is influenced by factors such as the pH of the solution, contact time, and the initial concentration of the metal ions. nih.govamrita.edu For instance, the efficiency of removal for ions like Hg(II) and Pb(II) has been shown to be particularly high. nih.gov The adsorption process often follows the Langmuir isotherm model, which suggests a monolayer chemical adsorption process. nih.govmdpi.com The kinetics of the adsorption frequently align with a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. nih.govmdpi.com
The selectivity for different metal ions is a critical aspect of these materials. Research on polythioamides containing phenylthiourea (B91264) moieties revealed a competitive adsorption capacity in the order of Pb(II) > Cu(II) > Cr(III) > Cd(II). amrita.edu Similarly, other modified adsorbents have shown remarkable selectivity for mercury, even in the presence of other competing ions. nih.gov
Below is a data table summarizing the adsorption performance of various thiourea-functionalized adsorbents for different heavy metal ions.
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| ITB-MIL-125 | Hg(II) | 946.0 | 6 | nih.gov |
| ITB-MIL-125 | Pb(II) | 350.0 | 6 | nih.gov |
| ITB-MIL-125 | Cd(II) | 68.9 | 6 | nih.gov |
| TUFA-functionalized lignin | Cr(VI) | 593.9 | - | mdpi.com |
| Polyamides with Pendent Rings | Pb(II) | High Affinity | - | amrita.edu |
| Polyamides with Pendent Rings | Cu(II) | Moderate Affinity | - | amrita.edu |
To apply the chelating properties of this compound derivatives in practical environmental remediation, they are often immobilized on solid supports. Mesoporous silica (B1680970), such as SBA-15, is a popular choice due to its high surface area, ordered pore structure, and thermal stability. researchgate.net The functionalization can be achieved by covalently anchoring the thiourea derivatives onto the silica surface. researchgate.net
The process of functionalization ensures that the organic chelating groups are accessible for binding metal ions while the inorganic silica framework provides structural integrity. researchgate.net Characterization techniques confirm that the organic groups are successfully grafted onto the silica surfaces without compromising the ordered structure of the support material. researchgate.net These hybrid organic-inorganic materials have demonstrated significant ability to remove heavy metals like Hg(II) from aqueous solutions. researchgate.net The use of such functionalized materials represents a promising strategy for developing robust and efficient systems for the treatment of contaminated water. nih.govsemanticscholar.org
N-Phenylthiourea as Organic Stabilizers in Polymer Science
N-Phenylthiourea derivatives have been investigated for their potential as additives to protect polymeric materials from degradation caused by environmental factors, particularly ultraviolet (UV) radiation. researchgate.net Their stabilizing effect enhances the service life and performance of polymers like polystyrene. researchgate.net
When exposed to UV radiation, polymers like polystyrene undergo photo-oxidative degradation, which leads to chain scission, crosslinking, the formation of carbonyl groups, and ultimately, yellowing and embrittlement of the material. nih.gov N-Phenylthiourea derivatives act as photostabilizers through several mechanisms. researchgate.net
One proposed mechanism is that they function as UV absorbers, dissipating the harmful UV energy as heat before it can break the polymer chains. nih.gov Another significant mechanism is their role as radical scavengers. researchgate.netnih.gov The degradation process involves the formation of highly reactive free radicals. nih.gov The thiourea derivative can donate a hydrogen atom to neutralize these radicals, thereby interrupting the degradation chain reaction. nih.gov Studies have shown that the inclusion of N-phenylthiourea derivatives in polystyrene films leads to a reduction in weight loss and changes in molecular weight upon irradiation, indicating a significant stabilizing effect. researchgate.net
The table below presents findings on the photostabilizing effect of a N-phenylthiourea derivative on polystyrene.
| Polystyrene Film Sample | Irradiation Time (hours) | Weight Loss (%) |
| Pure Polystyrene | 50 | 0.45 |
| Polystyrene + Stabilizer | 50 | 0.20 |
| Pure Polystyrene | 100 | 0.72 |
| Polystyrene + Stabilizer | 100 | 0.35 |
| Pure Polystyrene | 150 | 1.05 |
| Polystyrene + Stabilizer | 150 | 0.52 |
Data adapted from studies on N-phenylthiourea derivatives as photostabilizers. researchgate.net
In polymer composites, degradation can be a complex process involving thermal and oxidative stresses. nih.gov Additives are crucial for preventing the deterioration of the material's mechanical and physical properties. The anti-degradation mechanism of stabilizers in the condensed phase often involves promoting the formation of a stable char layer, which acts as a barrier to heat and flammable gases. nih.govport.ac.uk
This compound in Analytical Chemistry Reagents
The strong affinity of this compound for various metal ions, as established in sequestration studies, also makes it a valuable candidate for use in analytical chemistry. Its ability to form stable and often colored complexes with specific metal ions can be exploited for both qualitative and quantitative analysis.
The chelating functional groups (hydroxyl, thioamide) allow this compound to be used as a reagent in techniques such as spectrophotometry, gravimetric analysis, and complexometric titrations. For example, the formation of a uniquely colored complex with a particular metal ion would allow for its concentration to be determined spectrophotometrically. Furthermore, its selective binding properties could be utilized in the development of ion-selective electrodes or as a component in chromatographic separations for the detection and quantification of trace metals.
Structure Activity Relationships and Mechanistic Biology of N Hydroxy N Phenylthiourea in Enzymatic Contexts
Tyrosinase Inhibition by N-Hydroxy-N-phenylthiourea Analogues
This compound and its analogues have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Their efficacy is closely tied to their chemical structure, which allows for specific interactions with the enzyme's active site.
Competitive Inhibition Mechanisms at Copper Active Sites
Tyrosinase is a copper-containing enzyme, and the inhibitory action of this compound analogues is largely attributed to their ability to chelate the copper ions within the active site. The structurally related compound, phenylthiourea (B91264) (PTU), is a well-documented competitive inhibitor of tyrosinase. tandfonline.com Its mechanism of action involves the interaction of its sulfur atom with the copper ions at the enzyme's active site. researchgate.net This interaction prevents the binding of the natural substrate, L-DOPA, thereby inhibiting the enzymatic reaction. tandfonline.com
A series of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea analogues have been synthesized and evaluated for their ability to inhibit tyrosinase and melanin formation. capes.gov.brnih.gov The most active analogue in one study demonstrated a half-maximal inhibitory concentration (IC50) of approximately 0.29 microM against mushroom tyrosinase. capes.gov.brnih.gov This potent inhibition suggests a strong interaction with the enzyme, likely through a similar copper chelation mechanism as observed with phenylthiourea. The competitive nature of this inhibition has been determined for PTU, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM. tandfonline.com This competitive mechanism implies that these inhibitors vie with the substrate for binding to the active site of the enzyme. bohrium.com
Quantitative Structure-Activity Relationships (QSAR) for Tyrosinase Inhibition Potency
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the specific structural features that contribute to the tyrosinase inhibitory potency of this compound analogues. These studies aim to establish a mathematical correlation between the chemical structure of the compounds and their biological activity. core.ac.uk
For a series of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea analogues, the structure-activity relationship is a key aspect of their evaluation as tyrosinase inhibitors. nih.gov The most active analogue identified in a particular study, with an IC50 of around 0.29 µM, highlights the potential for specific structural modifications to significantly enhance inhibitory activity. capes.gov.brnih.gov QSAR models can help to identify the physicochemical properties, such as electronic and steric factors, that govern the potency of these inhibitors. core.ac.uk By analyzing a dataset of such compounds and their corresponding inhibitory activities, it is possible to develop predictive models that can guide the design of new, even more potent tyrosinase inhibitors. core.ac.uk
Inhibition of Other Enzyme Systems by this compound Derivatives
Beyond their well-documented effects on tyrosinase, derivatives of this compound have shown inhibitory activity against a range of other clinically relevant enzymes.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibition Mechanisms
Thiourea (B124793) derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy. For instance, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been shown to exert cytotoxic effects on the MCF-7 breast cancer cell line through the inhibition of both EGFR and HER-2. jppres.com
Another study on N-(4-bromo)-benzoyl-N'-phenylthiourea and 4-(tert-butyl)-N-benzoylurea demonstrated their cytotoxic activity against HER2-positive primary breast cancer cells, with IC50 values of 0.54 mM and 0.61 mM, respectively. ubaya.ac.id Furthermore, N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea exhibited significant EGFR inhibitory activity in MCF-7 cells, with IC50 values of 0.37 mM and 0.38 mM, respectively. rasayanjournal.co.in These findings underscore the potential of the phenylthiourea scaffold in the design of EGFR and HER-2 inhibitors.
Sirtuin-1 (SIRT1) and Checkpoint Kinase 1 Modulation
Recent research has explored the potential of thiourea derivatives as modulators of sirtuin-1 (SIRT1), a class III histone deacetylase involved in various cellular processes, including cancer. Computational studies have been employed to investigate the interaction of thiourea derivatives with SIRT1. researchgate.net One study identified a thiourea derivative, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, which exhibited a low binding energy of -9.29 kcal/mol and a KI value of 0.156 µM in molecular docking simulations. researchgate.net
Another study focused on novel thiourea-based compounds as SIRT inhibitors, with one compound, MA-2, showing promising cytotoxicity against SW480 colon cancer cells with an IC50 in the single-digit micromolar range. scilit.com While these studies highlight the potential of the broader class of thiourea derivatives, specific data on the direct inhibition of SIRT1 by this compound analogues is still emerging.
Information regarding the modulation of Checkpoint Kinase 1 by this compound or its derivatives is not currently available in the reviewed literature.
Anticholinesterase, α-Amylase, and α-Glycosidase Inhibition Profiles
Derivatives of thiourea and phenylthiourea have also been evaluated for their inhibitory effects on enzymes involved in carbohydrate metabolism and neurotransmission. A study on functionally substituted derivatives of thiourea and phenylthiourea demonstrated their potent inhibition of α-amylase and α-glucosidase. researchgate.net The IC50 values for α-amylase inhibition ranged from 1.02 to 7.87 µM, while for α-glucosidase, the IC50 values were between 12.23 and 25.22 µM, with Ki values from 14.32±1.53 to 29.32±2.50 µM. researchgate.net Specifically, a 4-fluorophenyl thiourea derivative showed high inhibition of α-amylase (IC50: 53.307 nM) and α-glucosidase (IC50: 24.928 nM). researchgate.net
In the context of anticholinesterase activity, certain nitrogen-based heterocyclic thiourea derivatives have shown inhibitory effects against acetylcholinesterase (AChE), with IC50 values in the range of 0.76–28.04 μM and Ki values between 1.25±0.22–25.36±4.72 μM. researchgate.net Another study reported on a thiourea derivative that inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 298 ± 43 µM and 321 ± 29 µM, respectively. researchgate.net These findings suggest that the thiourea scaffold can be adapted to target these important enzyme systems.
Interactive Data Table: Inhibitory Activity of this compound and its Derivatives
| Compound Class | Target Enzyme | IC50 Value | Ki Value | Notes |
| N-hydroxy-N'-phenylthiourea analogue | Mushroom Tyrosinase | ~0.29 µM | - | Most active analogue in the series. capes.gov.brnih.gov |
| Phenylthiourea (PTU) | Phenoloxidase (Tyrosinase) | - | 0.21 ± 0.09 µM | Competitive inhibitor. tandfonline.com |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER-2 (in primary breast cancer cells) | 0.54 mM | - | Cytotoxic activity. ubaya.ac.id |
| 4-(tert-butyl)-N-benzoylurea | HER-2 (in primary breast cancer cells) | 0.61 mM | - | Cytotoxic activity. ubaya.ac.id |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (in MCF-7 cells) | 0.37 mM | - | Cytotoxic activity. rasayanjournal.co.in |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (in MCF-7 cells) | 0.38 mM | - | Cytotoxic activity. rasayanjournal.co.in |
| Thiourea Derivative (MA-2) | SIRT (in SW480 colon cancer cells) | Single-digit µM range | - | Cytotoxic activity. scilit.com |
| Phenylthiourea Derivatives | α-Amylase | 1.02 - 7.87 µM | - | researchgate.net |
| Phenylthiourea Derivatives | α-Glucosidase | 12.23 - 25.22 µM | 14.32±1.53 - 29.32±2.50 µM | researchgate.net |
| 4-fluorophenyl thiourea derivative | α-Amylase | 53.307 nM | - | researchgate.net |
| 4-fluorophenyl thiourea derivative | α-Glucosidase | 24.928 nM | - | researchgate.net |
| Nitrogen-based heterocyclic thiourea derivatives | Acetylcholinesterase (AChE) | 0.76 - 28.04 µM | 1.25±0.22 - 25.36±4.72 µM | researchgate.net |
Mechanistic Studies of Antioxidant Activity of this compound Derivatives
General studies on other thiourea derivatives suggest that their antioxidant activity can be evaluated through various assays that probe different mechanisms of action.
Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)
Standard assays used to determine the radical scavenging capabilities of compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be quantified spectrophotometrically. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. For other thiourea derivatives, mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) have been proposed to explain their antioxidant activity. However, no data was found to specifically describe these mechanisms for this compound.
Structure-Antioxidant Activity Correlations
For various classes of thiourea and phenylthiourea derivatives, structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl ring significantly influence their antioxidant potential. Generally, electron-donating groups have been shown to enhance antioxidant activity, while electron-withdrawing groups may diminish it. The presence and position of hydroxyl or other hydrogen-donating groups are also critical. Unfortunately, no specific SAR studies concerning the antioxidant properties of this compound derivatives were identified.
Structure-Antimicrobial Activity Relationships (SAR) in this compound Complexes and Analogues
The antimicrobial activity of thiourea derivatives and their metal complexes has been a subject of scientific investigation. These studies often reveal that the biological activity is dependent on the structural features of the thiourea ligand and the nature of the metal ion in the case of complexes. Key SAR observations for other thiourea analogues include the influence of lipophilicity and the electronic properties of substituents on the aromatic rings. Coordination with metal ions can also enhance the antimicrobial potency of thiourea ligands. Regrettably, no research specifically detailing the structure-antimicrobial activity relationships of this compound complexes or its analogues could be located.
Future Research Directions and Emerging Trends for N Hydroxy N Phenylthiourea
Development of Novel N-Hydroxy-N-phenylthiourea Architectures for Enhanced Functionality
Future research will likely focus on the rational design and synthesis of new this compound derivatives to enhance their biological and chemical activities. The inherent flexibility of the thiourea (B124793) backbone allows for extensive modification. nih.gov By introducing various substituents to the phenyl ring or modifying the second nitrogen atom, researchers can systematically tune the molecule's electronic, steric, and lipophilic properties.
These modifications aim to improve existing functionalities, such as tyrosinase inhibition for applications in treating skin hyperpigmentation, and to unlock new therapeutic potentials. nih.govsigmaaldrich.com Drawing inspiration from the broader class of thiourea derivatives, which exhibit a wide range of pharmacological activities, new this compound analogues could be screened for anticancer, antimicrobial, or anti-inflammatory properties. mdpi.commdpi.com The synthesis of these novel architectures will likely employ established condensation reactions, for instance, between a substituted N-phenylhydroxylamine and an isothiocyanate. mdpi.com
Table 1: Proposed this compound Architectures and Target Functionalities
| Modification Strategy | Substituent Example | Target Functionality | Rationale |
|---|---|---|---|
| Phenyl Ring Substitution | Electron-donating groups (-OCH₃, -N(CH₃)₂) | Enhanced Antioxidant Activity | Increased electron density may improve radical scavenging capabilities, similar to mechanisms seen in other phenolic and N-phenyl compounds. researchgate.net |
| Electron-withdrawing groups (-Cl, -CF₃) | Improved Antimicrobial/Anticancer Activity | Halogenated derivatives of thiourea have shown potent biological activities, potentially through enhanced membrane permeability or specific enzyme interactions. mdpi.commdpi.com | |
| Bulky alkyl groups | Increased Lipophilicity | Improved ability to cross biological membranes, potentially enhancing intracellular activity. | |
| N'-Substitution | Acyl groups | Precursors for Heterocycles | Acyl thioureas are key building blocks for synthesizing various heterocyclic compounds with diverse biological activities. nih.gov |
Integration of this compound in Multifunctional Smart Materials
An emerging and largely unexplored area is the incorporation of this compound and its derivatives into polymeric or solid-state systems to create "smart" materials. These materials are designed to respond to external stimuli such as light, pH, temperature, or the presence of specific chemical species. The coordinating ability of the nitrogen and sulfur atoms in the thiourea moiety makes it an excellent ligand for metal ions. nih.gov This property could be harnessed to create materials that change color or fluorescence upon binding to specific metals, serving as sensors.
Furthermore, the N-hydroxy group introduces potential for redox activity and specific hydrogen bonding interactions. By grafting this compound derivatives onto polymer backbones (e.g., cellulose, hydrogels), it may be possible to develop materials with tunable properties for applications in drug delivery, environmental remediation, or catalysis. mdpi.com While direct research in this area is nascent, the fundamental properties of the molecule suggest significant potential for its use as a functional building block in materials science.
Advanced Mechanistic Elucidation using Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the activity of this compound is crucial for its future development. A combined approach using advanced experimental techniques and computational modeling is expected to yield significant insights. For instance, to elucidate its antioxidant potential, quantum chemical calculations based on Density Functional Theory (DFT) can be used to determine thermochemical parameters like bond dissociation energies (BDE) and ionization potentials. researchgate.net These calculations can clarify the preferred antioxidant mechanism, whether it proceeds via Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), or another pathway. researchgate.net
Experimentally, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study radical scavenging processes directly. researchgate.net When investigating its role as an enzyme inhibitor, molecular docking studies can predict the binding modes within the enzyme's active site, while kinetic assays provide empirical data on the type and strength of inhibition. nih.gov This synergistic approach will be vital for understanding structure-activity relationships and designing next-generation derivatives with superior performance.
Table 2: Combined Methodologies for Mechanistic Studies
| Research Question | Experimental Technique | Computational Method | Expected Insight |
|---|---|---|---|
| Antioxidant Mechanism | DPPH/ABTS radical scavenging assays, EPR Spectroscopy | DFT calculations (BDE, IP, etc.) | Determination of radical scavenging capacity and the dominant reaction pathway (e.g., HAT vs. SETPT). researchgate.net |
| Enzyme Inhibition | Enzyme kinetics (e.g., for tyrosinase), Isothermal Titration Calorimetry (ITC) | Molecular Docking, Molecular Dynamics (MD) simulations | Identification of binding site, key intermolecular interactions, and inhibition constants (Ki). nih.govnih.gov |
| Metal Coordination | UV-Vis and Fluorescence Spectroscopy, NMR Titration | DFT, Natural Bond Orbital (NBO) analysis | Characterization of metal-ligand binding stoichiometry, affinity, and the nature of the coordinate bonds. mdpi.com |
| Catalytic Activity | In-situ reaction monitoring (HPLC, GC-MS) | Transition State Theory calculations | Elucidation of the catalytic cycle, identification of rate-determining steps, and the role of the N-hydroxy group. |
Exploration of this compound in Undiscovered Catalytic Pathways
The structural features of this compound suggest it may have untapped potential as an organocatalyst. Thiourea derivatives are already recognized for their ability to act as hydrogen-bond donors in a variety of organic reactions. nih.gov The presence of the N-hydroxy group alongside the thiourea N-H protons provides multiple, distinct sites for hydrogen bonding, which could enable novel modes of substrate activation.
Future research could explore the application of this compound and its derivatives in asymmetric catalysis, where chiral versions could be synthesized to induce enantioselectivity. The N-hydroxy group could also participate directly in catalytic cycles involving redox processes, acting as a precursor to a nitroxyl (B88944) radical under oxidative conditions, similar to the well-known N-hydroxyphthalimide (NHPI) catalyst. researchgate.net Investigating its catalytic competence in reactions such as Michael additions, aldol (B89426) reactions, or aerobic oxidations represents a promising avenue for discovering new and efficient catalytic systems.
Expanding Environmental and Analytical Applications of this compound Derivatives
The ability of the thiourea moiety to act as a soft donor ligand for heavy metal ions makes its derivatives attractive candidates for environmental sensing and remediation. nih.gov Research has demonstrated the use of certain thiourea compounds as fluorescent sensors for toxic metals like mercury. nih.gov A significant future direction is the development of this compound-based chemosensors. The combined hard-soft donor sites (O, N, S) could allow for high selectivity and sensitivity towards specific metal ions.
By functionalizing the phenyl ring with fluorophores or chromophores, derivatives can be designed to produce a distinct optical signal (color change or fluorescence enhancement/quenching) upon binding to a target analyte. These sensors could be developed for the detection of pollutants in water sources. Beyond sensing, these molecules could be immobilized on solid supports to create materials for the selective extraction and removal of heavy metals from contaminated water.
Table 3: Potential Analytical and Environmental Applications
| Application | Design Strategy | Target Analyte | Principle of Operation |
|---|---|---|---|
| Chemosensor | Attach a fluorophore (e.g., pyrene, dansyl) to the phenyl ring. | Heavy metal ions (Hg²⁺, Pb²⁺, Cd²⁺) | Analyte binding modulates the electronic properties of the fluorophore, causing a change in fluorescence intensity or wavelength. nih.gov |
| Chromogenic Sensor | Incorporate a chromophoric group that undergoes a color change upon coordination. | Transition metal ions (Cu²⁺, Ni²⁺) | Metal-ligand complexation alters the π-electron system, leading to a shift in the visible absorption spectrum. |
| Ion-Selective Electrode | Use as an ionophore in a PVC membrane. | Silver (Ag⁺) or other soft metals | Selective complexation of the target ion at the membrane-solution interface generates a measurable potentiometric response. |
| Solid-Phase Extraction | Covalently bond derivatives to a solid support like silica (B1680970) gel or polymer beads. | Precious metals (Au³⁺, Pt⁴⁺) or toxic metals | The material selectively adsorbs target ions from a solution, allowing for their preconcentration or removal. |
Q & A
Q. Answer :
- Methodology :
- Use slow addition of phenyl isothiocyanate to hydroxylamine under inert conditions (N₂) to reduce exothermic side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via recrystallization from ethanol/water (1:1) to remove unreacted amines, which can form hazardous thiourea derivatives under heat .
- Safety : Toxic gases (e.g., H₂S) may form during decomposition; use fume hoods and adhere to SDS guidelines (e.g., CHEMTREC protocols) .
Advanced: How do electronic effects of the N-hydroxy group influence the reactivity of this compound in metal-chelation studies?
Q. Answer :
- Mechanistic Insight : The hydroxy group enhances electron density at the thiocarbonyl sulfur, improving chelation with transition metals (e.g., Cu²⁺, Fe³⁺).
- Experimental Design :
- Conduct UV-Vis titration (λ = 400–600 nm) to determine binding constants.
- Compare with DFT calculations (B3LYP/6-31G*) to model charge distribution and stability of metal complexes.
- Reference analogous studies on N-(4-Hydroxyphenyl)thiourea (Thermo Scientific PubChem CID 2759331) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Q. Answer :
- Analysis Framework :
- Reproducibility Checks : Validate enzyme inhibition assays (e.g., urease) using NIH preclinical guidelines (dose standardization, control groups) .
- Structural Variants : Compare substituent effects (e.g., chloro vs. hydroxy groups) using QSAR models to isolate activity trends .
- Data Triangulation : Cross-reference bioactivity data with crystallographic (SHELX-refined structures ) and spectroscopic databases (NIST ).
Advanced: How can computational methods improve the prediction of this compound’s tautomeric equilibria in solution?
Q. Answer :
- Methodology :
Basic: What are the best practices for storing this compound to ensure long-term stability?
Q. Answer :
- Storage Protocol :
- Keep in amber glass vials under argon at −20°C to prevent oxidation.
- Avoid moisture (use desiccants) and UV exposure, which degrade thiourea to amines and sulfur byproducts .
- Stability Testing : Monitor via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .
Advanced: How can crystallographic data for this compound be refined to address disorder in the hydroxy-phenyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
